molecular formula C11H7Cl2N3S B2706700 4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole CAS No. 1004194-59-5

4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole

Cat. No.: B2706700
CAS No.: 1004194-59-5
M. Wt: 284.16
InChI Key: KPWVTQXVURAMLE-UHFFFAOYSA-N
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Description

4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a chlorobenzyl group and an isothiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of the Isothiocyanate Group: The final step involves the reaction of the chlorobenzyl-substituted pyrazole with thiophosgene or a similar reagent to introduce the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chlorobenzyl group.

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution reactions with amines.

    Oxidized and Reduced Products: Depending on the specific oxidation or reduction conditions used.

Scientific Research Applications

4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe to study the interaction of isothiocyanate groups with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with biological targets through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-(4-chlorobenzyl)-3-thiocyanato-1H-pyrazole: Similar structure but with a thiocyanate group instead of an isothiocyanate group.

    4-chloro-1-(4-chlorobenzyl)-3-aminopyrazole: Similar structure but with an amino group instead of an isothiocyanate group.

Uniqueness

4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-1-[(4-chlorophenyl)methyl]-3-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3S/c12-9-3-1-8(2-4-9)5-16-6-10(13)11(15-16)14-7-17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWVTQXVURAMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N=C=S)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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